

Improving the bioavailability of "Antimicrobial agent-32"

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Compound of Interest

Compound Name: Antimicrobial agent-32

Cat. No.: B15568111

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Technical Support Center: Antimicrobial Agent-32

Welcome to the technical support center for **Antimicrobial agent-32**. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to its bioavailability.

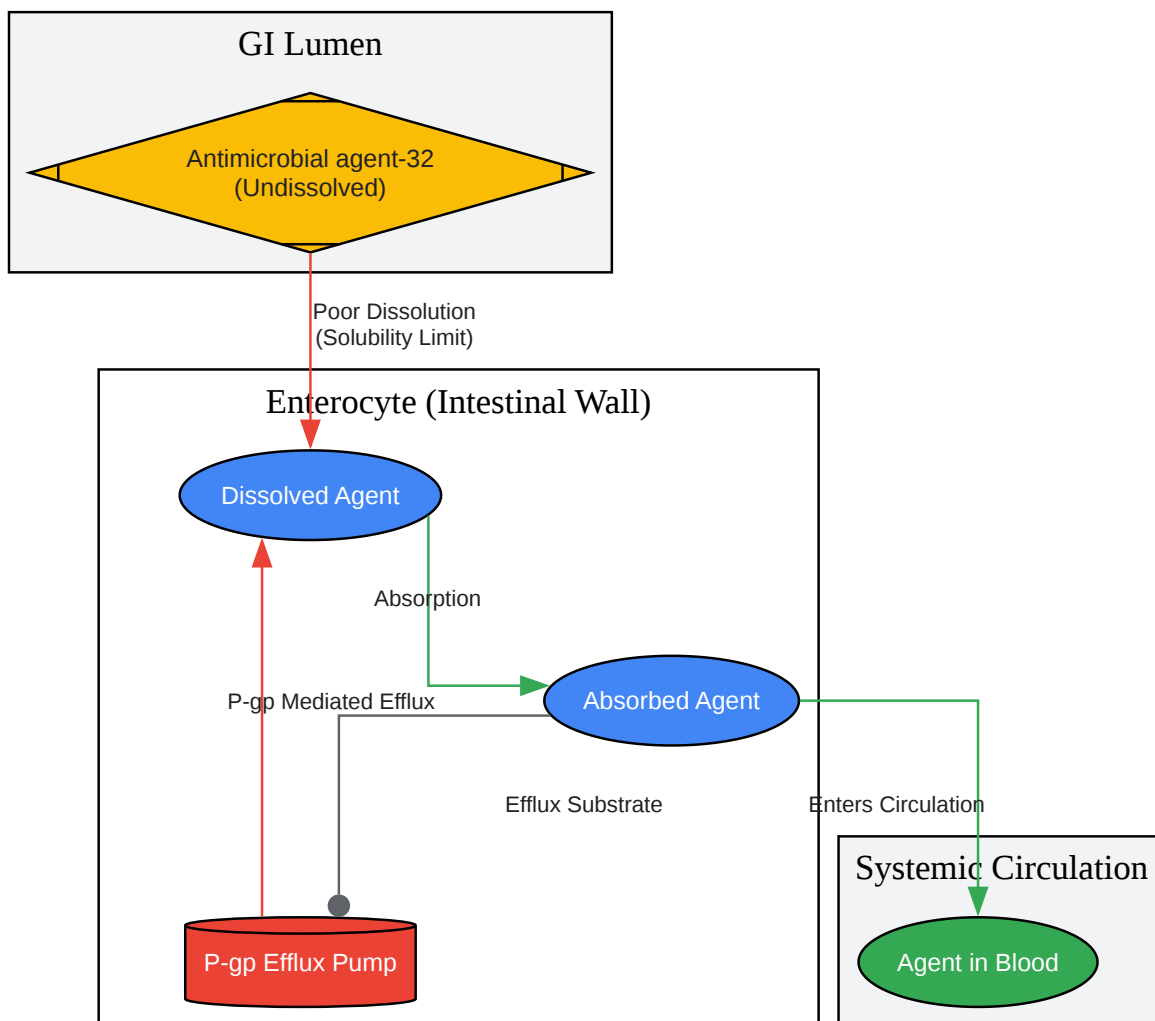
Frequently Asked Questions (FAQs)

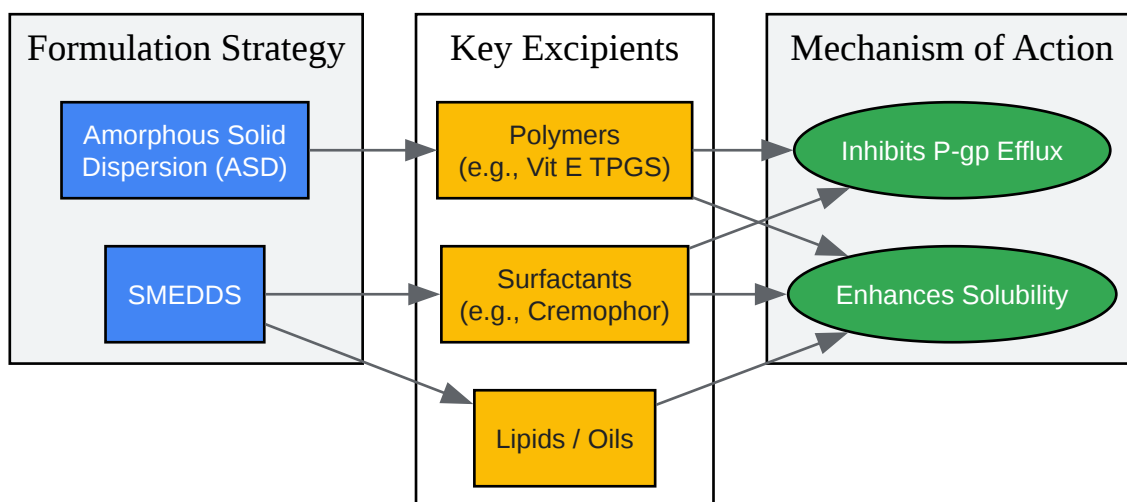
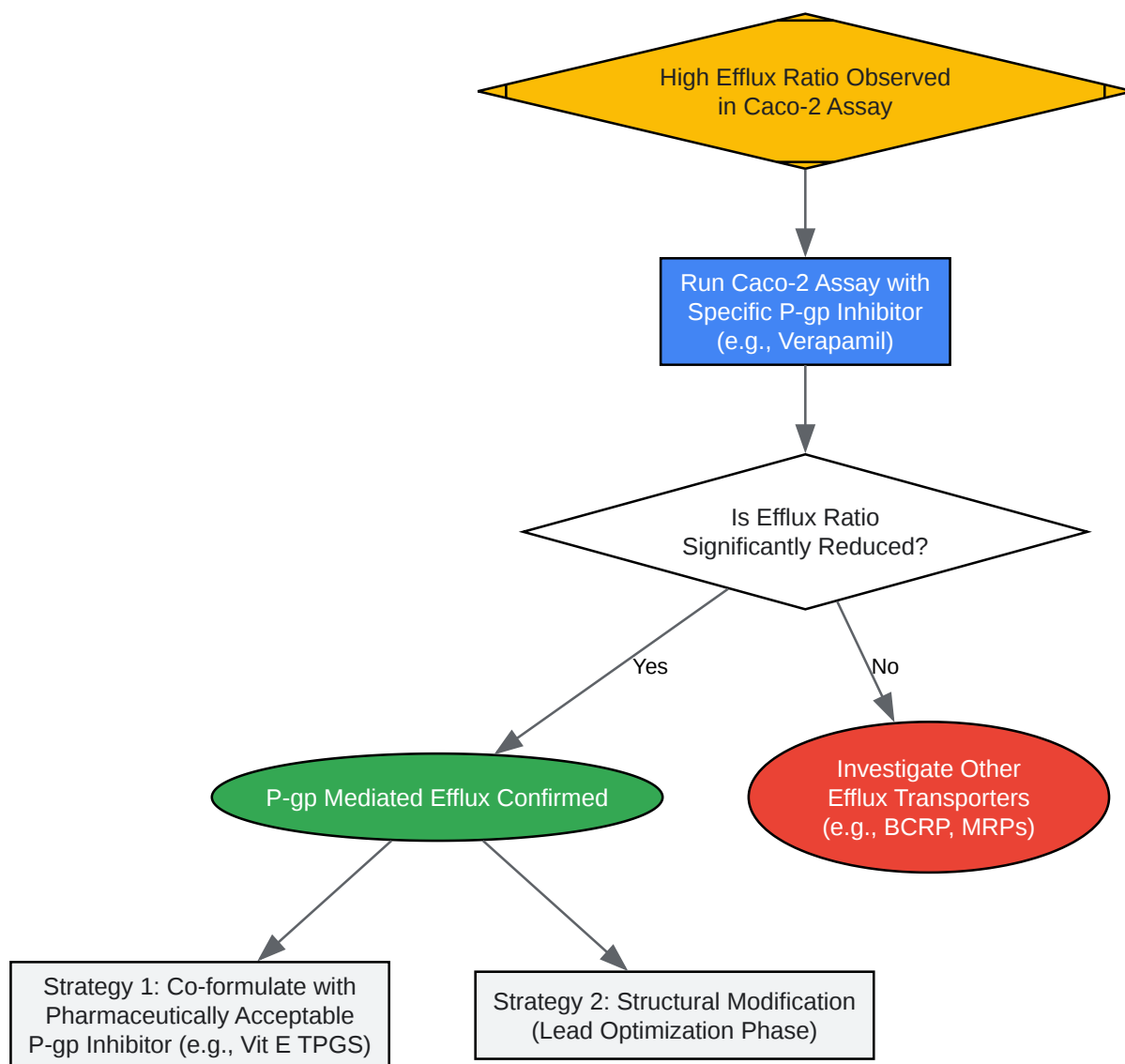
Q1: What are the primary factors contributing to the low oral bioavailability of **Antimicrobial agent-32**?

A1: The low oral bioavailability of **Antimicrobial agent-32** (experimentally observed to be approximately 15%) is primarily attributed to two key factors:

- **Low Aqueous Solubility:** As a Biopharmaceutics Classification System (BCS) Class IV compound, it exhibits poor solubility in aqueous media across the physiological pH range, which limits its dissolution in the gastrointestinal (GI) tract.
- **High Efflux Ratio:** It is a known substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the absorbed drug from enterocytes back into the GI lumen, thereby limiting its net permeation into systemic circulation.

Below is a diagram illustrating the limiting factors.





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